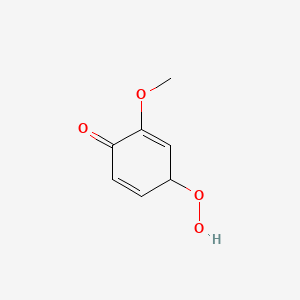![molecular formula C21H17NS B12540467 Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- CAS No. 669089-45-6](/img/structure/B12540467.png)
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is a polynuclear azaheterocycle with an extended π-π conjugation. . The compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- typically involves a multi-step process. One common method includes the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and allows for the incorporation of various substituents to modify the compound’s properties.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by heterogeneous cobalt oxide or titanium dioxide under mild conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are common, facilitated by catalysts such as copper or iron.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Cobalt oxide, titanium dioxide
Reducing agents: Hantzsch esters
Catalysts: Copper, iron, and cobalt compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions produce deoxygenated N-heterocycles .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various types of cancer, including leukemia and melanoma.
Industry: Utilized in the development of opto-electronic devices and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- involves its interaction with molecular targets and pathways within cells. The compound’s extended π-π conjugation allows it to intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzo[f]quinoline: Shares a similar core structure but lacks the methylthio phenyl substituent.
Benzoquinoline derivatives: Various derivatives exhibit different biological activities and chemical reactivities.
Uniqueness
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is unique due to its specific substituents, which enhance its biological activity and chemical reactivity. The presence of the methylthio phenyl group contributes to its selective anticancer activity, making it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
669089-45-6 |
|---|---|
Fórmula molecular |
C21H17NS |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-methyl-3-(4-methylsulfanylphenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H17NS/c1-14-13-20(16-7-10-17(23-2)11-8-16)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3 |
Clave InChI |
SRGUWVLWPHLGAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


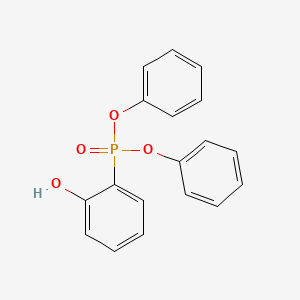
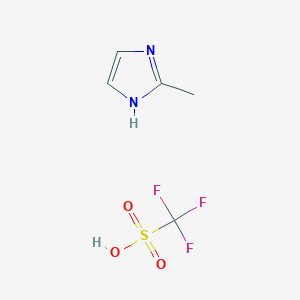
![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)

![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
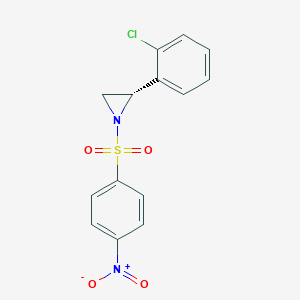
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
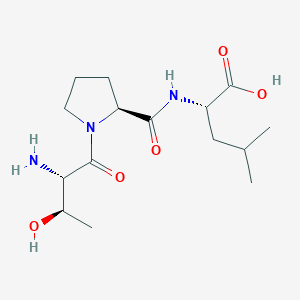
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
